N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis pathway for a related compound, “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea”, involves the reaction of 3,4-dimethoxyphenylethylamine with thiocarbamide in the presence of morpholine. The reaction yields the final product, which can be purified by recrystallization.Chemical Reactions Analysis
A related compound, “N-[(3,4-Dimethoxyphenyl)Methyleneamino]-4-Hydroxy-Benzamide”, has been investigated for its corrosion inhibition behaviour on mild steel in acidic media . The inhibition efficiency increases with an increase in the concentration of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the properties of “3,4-Dimethoxyphenylacetic acid” are provided in its safety data sheet .Scientific Research Applications
Chemical Synthesis and Protection
N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide and related compounds are extensively used in chemical synthesis. For example, 2- and 4-nitrobenzenesulfonamides, derived from primary amines, can undergo alkylation to yield N-alkylated sulfonamides. These sulfonamides can be deprotected via Meisenheimer complexes, resulting in high yields of secondary amines (Fukuyama et al., 1995). N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, synthesized under solvent-free conditions, serve as chemoselective N-acylation reagents for primary amines (Ebrahimi et al., 2015).
Electrochemical Studies
The redox behavior of nitrobenzenesulfonamide compounds, including this compound, has been explored in various studies. These studies focus on the reversible reduction of such compounds to form corresponding anions, providing insights into their electrochemical properties (Asirvatham & Hawley, 1974).
Antioxidant Activities
Compounds derived from this compound have been synthesized and evaluated for their antioxidant activities. These studies involve assessing the ability of these compounds to scavenge free radicals and inhibit certain enzymes, highlighting their potential in therapeutic applications (Artunç et al., 2020).
Hypoxic Cell Selective Cytotoxic Agents
Some nitrobenzenesulfonamides have been studied for their potential as hypoxic cell selective cytotoxic agents in cancer therapy. These compounds exhibit selective toxicity towards hypoxic cancer cells, indicating a possible role in targeted cancer treatment (Saari et al., 1991).
Pharmaceutical Research
The utility of this compound derivatives in pharmaceutical research is significant. These derivatives have been used in the synthesis of various compounds with potential therapeutic applications, such as inhibitors for carbonic anhydrases, which are important in various physiological processes (Sapegin et al., 2018).
Mechanism of Action
Target of Action
N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide is a complex compound with potential biological activityCompounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially serve as targets for this compound.
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound has been shown to inhibit the corrosion of mild steel in acidic media , suggesting that its activity could be influenced by pH.
Safety and Hazards
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-12-8-7-10(9-13(12)22-2)15-23(19,20)14-6-4-3-5-11(14)16(17)18/h3-9,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJGTVBRQAFGML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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